2-Fluoro-4-(trifluoromethyl)phenylhydrazine hydrochloride
Description
Properties
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEPKMONQVYQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660165 | |
| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030313-53-1 | |
| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trifluoromethyl)phenylhydrazine hydrochloride typically involves the reaction of 2-fluoro-4-(trifluoromethyl)nitrobenzene with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a reducing agent, such as iron powder or tin chloride, to facilitate the reduction of the nitro group to the corresponding hydrazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trifluoromethyl)phenylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylhydrazine derivatives.
Scientific Research Applications
Chemistry
2-Fluoro-4-(trifluoromethyl)phenylhydrazine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Its unique functional groups enhance its reactivity, making it suitable for:
- Synthesis of Biologically Active Molecules: It is utilized in creating pharmaceuticals and agrochemicals due to its ability to participate in diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Biology
In biological research, this compound is employed to study enzyme inhibition and protein interactions. The presence of fluoro and trifluoromethyl groups increases its binding affinity to molecular targets, allowing for:
- Investigation of Biochemical Pathways: Researchers utilize it to understand mechanisms of action for potential therapeutic agents.
- Antifungal Activity: Recent studies have shown that derivatives of this compound exhibit significant antifungal properties against pathogens like Candida neoformans and Aspergillus fumigatus, outperforming traditional antifungal agents.
Table 1: Antifungal Activity Comparison
| Compound | Target Organism | MIC (μg/mL) | Efficacy Comparison |
|---|---|---|---|
| 2-Fluoro-4-(trifluoromethyl)phenylhydrazine | C. neoformans | 8 | Better than fluconazole |
| Related hydrazone derivatives | A. fumigatus | 16 | Comparable to voriconazole |
Industrial Applications
The compound is also significant in industrial chemistry, particularly in the production of:
- Agrochemicals: It serves as an intermediate in synthesizing pesticides and herbicides, enhancing agricultural productivity through targeted chemical action .
- Other Industrial Chemicals: Its unique properties allow for the development of various industrial chemicals that require specific reactivity profiles.
Case Study 1: Antifungal Efficacy
A study demonstrated that derivatives of 2-Fluoro-4-(trifluoromethyl)phenylhydrazine exhibited potent antifungal activity against Candida neoformans, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional treatments.
Case Study 2: Synthesis of Agrochemicals
Research highlighted the role of this compound in synthesizing novel pesticides that target specific pests while minimizing environmental impact. The synthesis process was optimized for yield and purity, showcasing its industrial utility.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This makes the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents .
Comparison with Similar Compounds
Structural Analogs: Substituent Positioning and Electronic Effects
The table below compares 2-Fluoro-4-(trifluoromethyl)phenylhydrazine hydrochloride with key structural analogs:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The -CF₃ group at the 4-position increases electrophilicity, enhancing reactivity in cyclocondensation reactions (e.g., with ketones to form pyrazoles) .
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (compared to chlorine in 2,6-dichloro analogs) reduce steric hindrance while maintaining strong EWG effects .
Biological and Toxicological Profiles: Toxicity: Derivatives with -CF₃ groups (e.g., 4-(trifluoromethyl)phenylhydrazine HCl) exhibit higher cancer potency due to increased lipophilicity and metabolic persistence .
Biological Activity
2-Fluoro-4-(trifluoromethyl)phenylhydrazine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : CHClFN
- Molecular Weight : 227.59 g/mol
The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and biological activity, making it a valuable candidate for various biochemical applications.
The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl substituents increase the compound's binding affinity to these targets, leading to inhibition or modulation of their activities. This mechanism is crucial for its application in enzyme inhibition studies and as a potential therapeutic agent .
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to 2-Fluoro-4-(trifluoromethyl)phenylhydrazine. For instance, derivatives have shown significant efficacy against Candida neoformans and Aspergillus fumigatus, outperforming traditional antifungal agents like fluconazole .
Table 1: Antifungal Activity Comparison
| Compound | Target Organism | MIC (μg/mL) | Efficacy Comparison |
|---|---|---|---|
| 2-Fluoro-4-(trifluoromethyl)phenylhydrazine | C. neoformans | 8 | Better than fluconazole |
| Related hydrazone derivatives | A. fumigatus | 16 | Comparable to voriconazole |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways. Studies indicate that it can moderately inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases .
Table 2: Enzyme Inhibition Data
Study on Antifungal Efficacy
In a controlled study, the efficacy of this compound was tested in vivo using mice infected with C. neoformans. The results demonstrated a significant improvement in survival rates compared to untreated controls, indicating the compound's potential as an antifungal therapeutic .
Cytotoxicity Assessment
Further research assessed the cytotoxic effects of the compound against cancer cell lines, including MCF-7 breast cancer cells. The results indicated moderate cytotoxicity with an IC50 value suggesting that while it may not be a primary anticancer agent, it could serve as a lead compound for further modifications .
Q & A
Q. How can 2-Fluoro-4-(trifluoromethyl)phenylhydrazine hydrochloride be characterized using high-performance liquid chromatography (HPLC)?
Methodological Answer: The compound can be analyzed via reverse-phase HPLC with UV detection. A validated method involves:
- Mobile Phase: 0.1 M hydrochloric acid (HCl) as the collection medium .
- Column: C18 column with a particle size of 5 µm.
- Detection: UV absorbance at 254 nm.
- Sample Preparation: Dissolve the compound in 0.1 M HCl and filter through a 0.45 µm membrane.
Key Parameters Table:
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 µm) | |
| Mobile Phase | 0.1 M HCl | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 254 nm |
Q. What is the standard synthetic route for preparing this compound from aniline derivatives?
Methodological Answer: The synthesis involves three steps:
Diazotization: React 2-fluoro-4-(trifluoromethyl)aniline with sodium nitrite (NaNO₂) in concentrated HCl at 0–5°C to form the diazonium salt.
Reduction: Treat the diazonium salt with stannous chloride (SnCl₂) in HCl to yield the phenylhydrazine intermediate.
Acid Precipitation: Isolate the product as the hydrochloride salt via neutralization with sodium hydroxide (NaOH) and subsequent HCl addition .
Q. How can reaction conditions be optimized for synthesizing hydrazone derivatives using this compound under acid-catalyzed condensation?
Methodological Answer: Optimization involves:
- Catalyst: Utilize the compound’s inherent HCl (from the hydrochloride salt) to catalyze condensation with ketones or aldehydes, eliminating the need for additional acids or bases .
- Solvent: Methanol at room temperature (20–25°C) ensures high yields (>85%) without thermal degradation .
- Reagent Ratio: Use a 1.2:1 molar excess of the phenylhydrazine derivative relative to the carbonyl compound to drive the reaction to completion .
Case Study:
In the synthesis of hydrazone derivatives for antidiabetic agents, refluxing in methanol with glacial acetic acid (as co-solvent) improved purity and yield (88%) .
Q. What methodologies evaluate the genotoxic potential of this compound via DNA alkylation studies?
Methodological Answer:
- In Vitro Assays:
- Mechanistic Insight: The compound’s trifluoromethyl group enhances electrophilicity, promoting covalent binding to DNA nucleophiles .
Safety Considerations:
Q. How is this compound applied in graphene oxide functionalization?
Methodological Answer: The compound serves as a fluorine-rich reductant in a one-step process:
Reduction: Hydrazine groups reduce graphene oxide (GO) to reduced graphene oxide (rGO).
Functionalization: Trifluoromethyl groups introduce hydrophobicity and electronic modulation, enhancing rGO’s utility in flexible electronics .
Experimental Protocol:
Q. What are the recommended storage conditions and handling protocols for this compound?
Methodological Answer:
- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent decomposition (>200°C thermal stability) .
- Handling:
- Use nitrile gloves and safety goggles to avoid dermal/ocular irritation .
- Work in a fume hood with HEPA filters to minimize inhalation risks (OSHA PEL: 0.1 mg/m³) .
Decontamination:
- Spills: Neutralize with 10% sodium bicarbonate (NaHCO₃) and absorb with vermiculite .
Q. Which spectroscopic techniques are effective for impurity profiling of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Identify structural impurities (e.g., unreacted aniline derivatives) via chemical shifts (δ 6.8–7.5 ppm for aromatic protons) .
- FTIR: Detect residual solvents (e.g., methanol) using C-O stretching bands (≈1030 cm⁻¹).
- LC-MS: Quantify hydrazine byproducts (e.g., 4-fluoro derivatives) with m/z 209.1 [M+H]⁺ .
Regulatory Compliance:
- Ensure data aligns with ICH Q3A guidelines for impurities in pharmaceutical intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
